Bis(propan-2-yl)-1,3,5-triazin-2-amine
Description
Bis(propan-2-yl)-1,3,5-triazin-2-amine is a triazine derivative characterized by two isopropyl (propan-2-yl) groups attached to the 1,3,5-triazin-2-amine core. This compound belongs to the broader class of 1,3,5-triazin-2-amines, which are known for their diverse pharmacological, agricultural, and material science applications.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4,6-di(propan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H16N4/c1-5(2)7-11-8(6(3)4)13-9(10)12-7/h5-6H,1-4H3,(H2,10,11,12,13) |
InChI Key |
XFAIWPWFKJHBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(propan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by isopropylamine groups.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is purified through crystallization or distillation.
Chemical Reactions Analysis
Key Structural Attributes:
| Feature | Description |
|---|---|
| Amino group | Primary amine at position 2, enabling nucleophilic reactions (e.g., acylation). |
| Isopropyl groups | Electron-donating substituents at positions 4 and 6, deactivating the ring. |
| Steric hindrance | Bulky isopropyl groups limit accessibility for further substitution reactions. |
2.1. Amino Group Reactions
The primary amine undergoes typical reactions:
-
Acylation : Reacts with acetyl chloride in dichloromethane (DCM) at 0–5°C, yielding N-acetyl derivatives .
-
Conditions : 1:1.2 molar ratio, triethylamine (TEA) as base, 85–90% yield.
-
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile produces N-alkylated derivatives .
-
Challenges : Steric hindrance reduces reactivity; elevated temperatures (60–80°C) required.
-
2.2. Metal Coordination
The amino group acts as a ligand for transition metals:
-
Cu(II) complexes : Forms stable complexes in ethanol/water mixtures, characterized by UV-Vis (λ~620 nm) and ESR spectroscopy .
-
Catalytic applications : Cu(I)-triazine complexes facilitate Ullmann-type coupling reactions .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related triazines:
Biological Activity and Derivatives
While not directly studied, analogues with similar substituents show antiproliferative activity:
-
Triazinyl sulfonamides : IC50 values of 0.68–1.55 µM against HCT-116 and MCF-7 cell lines .
-
Structure-activity relationship (SAR) : Bulkier substituents (e.g., trifluoromethylbenzyl) enhance activity by improving target binding .
Industrial and Environmental Stability
Scientific Research Applications
Bis(propan-2-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Bis(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the triazine ring.
Comparison with Similar Compounds
Structural and Functional Analogues
4-(4-Methylpiperazin-1-yl)-6-aryl-1,3,5-triazin-2-amines
- Example Compounds :
- 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (Compound 1)
- 4-(4-Methylpiperazin-1-yl)-6-(4-bromophenyl)-1,3,5-triazin-2-amine (Compound 2)
- Key Features :
- Comparison: Unlike Bis(propan-2-yl)-1,3,5-triazin-2-amine, these compounds feature aromatic (chloro/bromo phenyl) and piperazine substituents, which enhance receptor binding specificity.
Phenoxyalkyltriazine Derivatives
- Example Compounds: (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2) (RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine (Compound 3)
- Key Features: Procognitive effects via 5-HT6 receptor antagonism. Neuroprotective activity against rotenone-induced neurotoxicity .
- Comparison: The phenoxyalkyl substituents in these compounds confer CNS permeability, whereas the isopropyl groups in this compound may limit blood-brain barrier penetration due to increased hydrophobicity.
Agricultural Triazine Derivatives
- Example Compound : Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine)
- Key Features :
- Comparison : Anilazine’s chloro and chlorophenyl substituents enhance electrophilicity and reactivity, unlike the electron-donating isopropyl groups in the target compound, which may reduce pesticidal efficacy.
Aziprotryne (4-Azido-N-isopropyl-6-(methylthio)-1,3,5-triazin-2-amine)
- Key Features :
- Comparison : The azido group in aziprotryne introduces photolability, a property absent in this compound.
Physicochemical and Pharmacokinetic Properties
Substituent Effects on Activity
- May sterically hinder interactions with polar binding pockets in enzymes or receptors.
- Aryl/Heteroaryl Groups :
- Electron-Withdrawing Groups (e.g., Cl, N₃) :
- Increase electrophilicity, enhancing reactivity in agrochemical applications .
Biological Activity
Bis(propan-2-yl)-1,3,5-triazin-2-amine is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a triazine ring substituted with two isopropyl groups and an amino group, contributing to its biological activity.
Biological Activity Overview
The biological activities of triazine derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects such as:
- Anticancer Activity : Triazine derivatives have shown promise as inhibitors of various cancer cell lines. For instance, studies indicate that certain derivatives can inhibit tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer progression .
- Antiviral Properties : Some triazine derivatives demonstrate antiviral activity against viruses such as herpes simplex virus type 1 (HSV-1). The structure–activity relationship (SAR) studies indicate that specific substitutions enhance antiviral efficacy .
- Anti-inflammatory Effects : Research has highlighted the potential of triazine compounds to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of triazine derivatives:
- Antitumor Efficacy : A series of bis(morpholino-1,3,5-triazine) derivatives were evaluated for their antitumor properties. One compound demonstrated significant efficacy in both in vitro and in vivo models, targeting the PI3K/Akt signaling pathway crucial for tumor growth .
- Carbonic Anhydrase Inhibition : A study assessed a range of 1,3,5-triazinyl aminobenzenesulfonamides for their inhibitory effects on hCA isoenzymes. Some compounds showed high potency against hCA IX and hCA XII while sparing physiologically important isoenzymes like hCA I and II .
- Antiviral Activity : Research on 2,4,6-trisubstituted symmetrical 1,3,5-triazine derivatives revealed significant antiviral activity against HSV-1. The most effective compound exhibited a selectivity index indicating a favorable therapeutic window .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Bis(propan-2-yl)-1,3,5-triazin-2-amine, and what analytical techniques are critical for its characterization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions on a 1,3,5-triazine core. For example, substituting chlorine atoms with propan-2-amine groups under reflux conditions in anhydrous solvents like THF or DMF, using triethylamine as a base . Critical characterization techniques include:
- NMR Spectroscopy : Confirm substitution patterns and purity (e.g., H and C NMR for amine protons and triazine carbons) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] peaks) .
- Elemental Analysis : Validate stoichiometry .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H315 and H319) .
- Ventilation : Work in a fume hood to minimize inhalation of dust or aerosols (H335 risk) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How do structural modifications at the triazine ring (e.g., substituent position, electronic effects) influence the biological activity of this compound analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace propan-2-yl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and evaluate activity changes. For instance, analogs with 4,6-dichloro-1,3,5-triazin-2-amine cores show altered antibacterial efficacy .
- Computational Modeling : Use DFT calculations to correlate substituent Hammett parameters () with bioactivity trends .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., pH, solvent purity) across labs. For example, discrepancies in antibacterial activity may arise from variations in microbial strains or culture media .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier studies .
- Mechanistic Studies : Employ fluorescence quenching or isothermal titration calorimetry (ITC) to confirm binding interactions .
Q. What computational methods are effective for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., PGE2 synthase) and identify key binding residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Train regression models on datasets of triazine derivatives to predict IC values .
Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at timed intervals .
- Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life ().
- Product Identification : Use LC-MS/MS to characterize hydrolysis byproducts (e.g., propan-2-amine release) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
